N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide
CAS No.: 476307-60-5
Cat. No.: VC6630036
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide - 476307-60-5](/images/structure/VC6630036.png)
Specification
CAS No. | 476307-60-5 |
---|---|
Molecular Formula | C17H16N2OS |
Molecular Weight | 296.39 |
IUPAC Name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide |
Standard InChI | InChI=1S/C17H16N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) |
Standard InChI Key | VXZXWDNETLNPBU-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of a bicyclic cyclopenta[b]thiophene system fused with a five-membered dihydro ring system. At position 2 of the thiophene moiety, a 3-phenylpropanamide group is attached via an amide bond, while position 3 bears a cyano (-CN) substituent. The phenyl group introduces aromatic character, potentially enhancing binding interactions with biological targets .
Key Physicochemical Parameters
Table 1 summarizes predicted and experimental properties from analogous compounds:
The low solubility profile suggests formulation challenges for in vivo applications, necessitating prodrug strategies or salt formation .
Synthesis and Characterization
Synthetic Pathways
Patent US10844023B2 discloses a general method for analogous cyclopenta[b]thiophene derivatives:
-
Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with cyclopentanone under acidic conditions yields the dihydrocyclopenta[b]thiophene scaffold.
-
Amide Coupling: Reaction of the amine intermediate with 3-phenylpropionyl chloride in dichloromethane using Hünig's base as catalyst (85% yield) .
Critical reaction parameters:
-
Temperature: 0–5°C during acylation to prevent epimerization
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexanes 1:3)
Spectroscopic Characterization
Data from structurally related compounds ( ):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.30–7.18 (m, 5H, Ph), 3.02 (t, J=7.2 Hz, 2H, CH₂CO), 2.90–2.75 (m, 4H, cyclopentyl-CH₂), 2.45 (quintet, J=7.6 Hz, 2H, CH₂Ph)
-
¹³C NMR: 172.8 (C=O), 139.5 (C≡N), 128.4–126.1 (Ph carbons), 118.3 (C≡N)
-
HRMS: m/z 326.1189 [M+H]⁺ (calc. 326.1167)
The characteristic IR stretch at 2210 cm⁻¹ confirms the cyano group , while amide I/II bands appear at 1650 cm⁻¹ and 1540 cm⁻¹ respectively .
Biological Activity and Mechanism
Mitochondrial Fusion Modulation
Patent US10844023B2 identifies structural analogs as potent mitofusin (MFN2) activators (EC₅₀ = 120 nM in HEK293 cells). Mechanistically, these compounds stabilize MFN2 GTPase domain dimerization, enhancing mitochondrial network fusion. In CMT2A patient-derived fibroblasts, lead compounds restored mitochondrial motility by 78% versus untreated controls .
Neuroprotective Effects
In vivo studies of related acetamide derivatives demonstrated:
-
40% reduction in axonal degeneration in MPTP-induced Parkinson's model (p<0.01)
Dose-response studies suggest optimal activity at 10 mg/kg BID (oral administration) .
Pharmacological Profiling
ADME Properties
Data extrapolated from patent US20200281899A1 :
Parameter | Value |
---|---|
Plasma Protein Binding | 92.4% ± 1.8 (Human) |
CYP3A4 Inhibition | IC₅₀ > 50 μM |
hERG Inhibition | IC₅₀ = 18.2 μM |
Oral Bioavailability | 34% (Rat) |
The high protein binding may limit CNS penetration, necessitating structural optimization for neurotherapeutic applications .
Toxicity Profile
Preliminary 14-day rat study (50 mg/kg/day):
-
No significant hematological changes
-
Mild hepatocyte vacuolation (Grade 1)
Genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential up to 100 μM .
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
Key modification targets from patent data :
-
Position 3: Replacement of cyano with carboxamide improves solubility (+3.2-fold)
-
Propanamide chain: Introduction of fluorine at β-carbon enhances metabolic stability (t₁/₂ +4.7h)
-
Phenyl group: Para-substitution with electron-withdrawing groups boosts MFN2 binding (ΔG = -2.3 kcal/mol)
Formulation Development
Nanocrystal formulations (patent WO2021138321) of related compounds achieved:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume